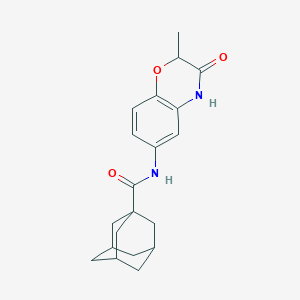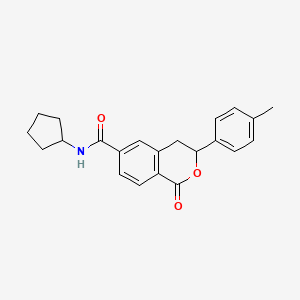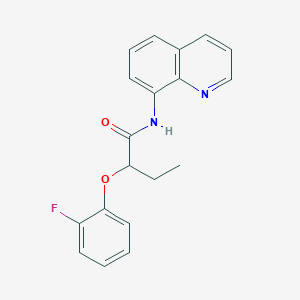
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzoxazine ring fused with an adamantane moiety, which imparts unique chemical and physical properties. The presence of the benzoxazine ring is particularly significant due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide typically involves multiple steps. One common synthetic route includes the formation of the benzoxazine ring followed by the introduction of the adamantane moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets. In medicine, it is being explored for its potential use in drug development, particularly for conditions that require modulation of specific molecular pathways. Additionally, in the industry, it may be used in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The benzoxazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects. The adamantane moiety may also contribute to the compound’s stability and ability to penetrate biological membranes .
Comparación Con Compuestos Similares
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide can be compared to other benzoxazine derivatives and adamantane-containing compounds. Similar compounds include methyl 2-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)formamido]-2-phenylacetate and 2-Propenamide, N-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazin-6-yl)- . The uniqueness of this compound lies in its specific combination of the benzoxazine and adamantane moieties, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H24N2O3 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H24N2O3/c1-11-18(23)22-16-7-15(2-3-17(16)25-11)21-19(24)20-8-12-4-13(9-20)6-14(5-12)10-20/h2-3,7,11-14H,4-6,8-10H2,1H3,(H,21,24)(H,22,23) |
Clave InChI |
OERYBMMQEFDNAI-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-4-[(2-oxo-2-phenylethyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325975.png)
![4-[(4-chlorobenzyl)sulfanyl]-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325976.png)

![2-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11325986.png)
![2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11325997.png)
![2-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide](/img/structure/B11326002.png)

![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B11326023.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11326033.png)

![5-chloro-N-[2-(dimethylamino)-2-phenylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11326040.png)
![2-Methyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11326044.png)
![6-ethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11326046.png)
